2-(4-Ethylbenzoyl)-5-methylpyridine
Overview
Description
2-(4-Ethylbenzoyl)-5-methylpyridine, also known as EBMP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Scientific Research Applications
1. Dehydration of 2-(4′-Ethylbenzoyl) Benzoic Acid
- Summary of Application : This compound is used in the catalytic dehydration of 2-(4′-ethylbenzoyl)-benzoic acid (BEA) to produce 2-ethylanthraquinone (2-EAQ) .
- Methods of Application : A commercial β zeolite was modified with dilute oxalic acid solutions, and evaluated in the catalytic dehydration of 2-(4′-ethylbenzoyl)-benzoic acid (BEA) to produce 2-ethylanthraquinone (2-EAQ) . The modified zeolite samples were characterized by X-ray diffraction, Ar-physisorption, X-ray fluorescence spectroscopy, Fourier transform infrared spectroscopy, 27 Al MAS NMR and ammonia temperature-programmed desorption .
2. Synthesis of 2-Ethylanthraquinone
- Summary of Application : This compound is used in the synthesis of 2-ethylanthraquinone (2-EAQ) from 2-(4′-ethylbenzoyl) benzoic acid (BE acid) over solid acid catalysts .
- Methods of Application : Among the catalysts tested, a H-Beta zeolite, which was modified by dilute HNO3 solution, exhibited high catalytic performances .
- Results or Outcomes : A 96.7% yield of 2-EAQ was achieved in the study in a batch reactor .
3. Synthesis of Benzoxazoles
- Summary of Application : This compound is used in the synthesis of benzoxazoles .
- Methods of Application : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
- Results or Outcomes : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
4. Construction of Multinuclear Composition and Multidimensional Architecture
- Summary of Application : This compound is used to explore diversiform structures of organotin carboxylate for its tendency to construct multinuclear composition and multidimensional architecture .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
5. Green Synthesis of 2-EAQ
- Summary of Application : This compound is used in the green synthesis of 2-ethylanthraquinone (2-EAQ), an important raw material used in the synthesis of hydrogen peroxide (H2O2) and for the synthesis of dye intermediates and photosensitizers .
- Methods of Application : The study discovered that after being treated with mild HNO3, nano-sized H-Beta zeolite showed outstanding catalytic activity, selectivity and reusability, compared with a commercial oleum catalyst . A number of techniques, such as XRD, XPS, XRF, 29 Si MAS NMR, 27 Al MQ MAS NMR, FTIR, NH3-TPD, argon physisorption and HR-TEM, have been employed to decouple the interdependence between acidity, porosity and catalytic performance .
- Results or Outcomes : It was found that mild HNO3 treatment could clean out the extra-framework aluminium deposits and selectively extract the aluminium species on the outer surface of Beta zeolites, which strengthened the acidity of the Brønsted acid sites (Si (OH)Al) inside the H-Beta micropores, thus increasing the possibility of intramolecular dehydration of E-BBA .
6. Construction of Multinuclear Composition and Multidimensional Architecture
- Summary of Application : This compound is used to explore diversiform structures of organotin carboxylate for its tendency to construct multinuclear composition and multidimensional architecture .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
properties
IUPAC Name |
(4-ethylphenyl)-(5-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-3-12-5-7-13(8-6-12)15(17)14-9-4-11(2)10-16-14/h4-10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFLFWDTZSMUJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201249126 | |
Record name | (4-Ethylphenyl)(5-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylbenzoyl)-5-methylpyridine | |
CAS RN |
1187170-22-4 | |
Record name | (4-Ethylphenyl)(5-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Ethylphenyl)(5-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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